![molecular formula C16H22BrNO4 B13605624 tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate](/img/structure/B13605624.png)
tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate is a synthetic organic compound with the molecular formula C16H24BrNO3. It is characterized by the presence of a tert-butyl group, a benzyloxy group, and a bromine atom attached to a butan-2-yl backbone. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate typically involves the following steps:
Formation of the tert-butyl carbamate: This can be achieved by reacting tert-butyl chloroformate with an amine in the presence of a base.
Introduction of the benzyloxy group: This step involves the protection of a hydroxyl group with a benzyl group using benzyl chloride and a base.
Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate undergoes several types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing agents: Oxidation can be carried out using agents like potassium permanganate or chromium trioxide.
Reducing agents: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a corresponding amine derivative.
Applications De Recherche Scientifique
tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-butyl N-(benzyloxy)carbamate: This compound shares the benzyloxy and tert-butyl groups but lacks the bromine atom and the butan-2-yl backbone.
tert-butyl N-(4-bromobutan-2-yl)carbamate: This compound has the bromobutan-2-yl group but lacks the benzyloxy group.
Uniqueness
tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the benzyloxy group provides stability and potential for interaction with biological targets.
Propriétés
Formule moléculaire |
C16H22BrNO4 |
|---|---|
Poids moléculaire |
372.25 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-4-bromo-3-oxo-1-phenylmethoxybutan-2-yl]carbamate |
InChI |
InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-13(14(19)9-17)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m0/s1 |
Clé InChI |
OXBOONQWFXEVFV-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)CBr |
SMILES canonique |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


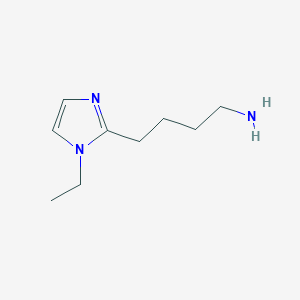
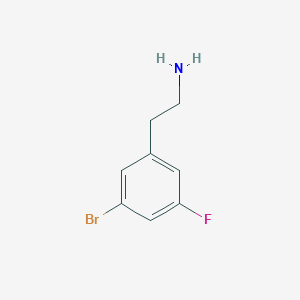
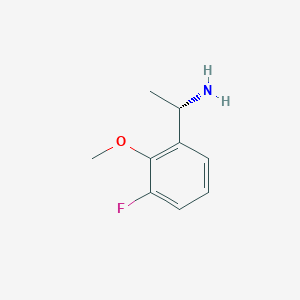
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B13605576.png)
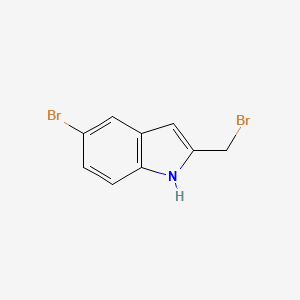
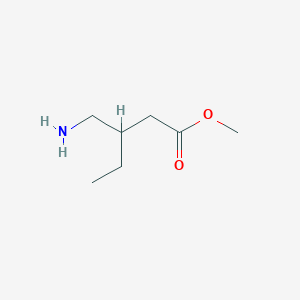
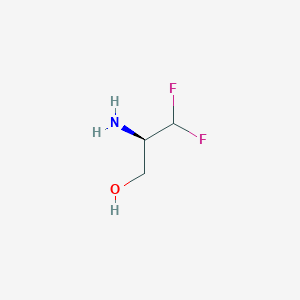
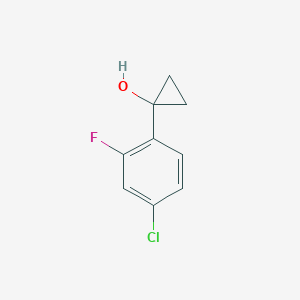
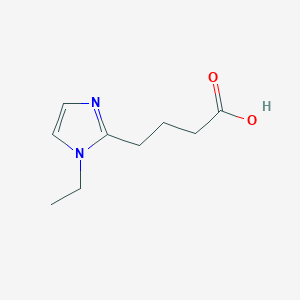
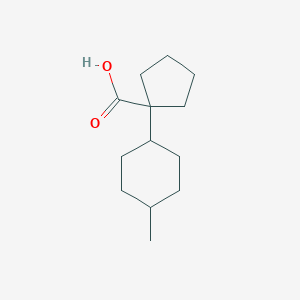
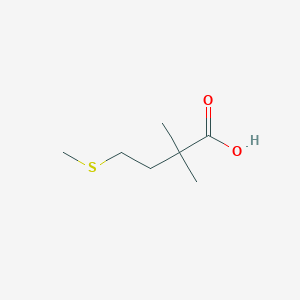
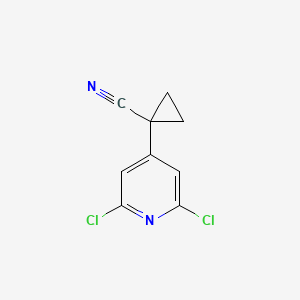
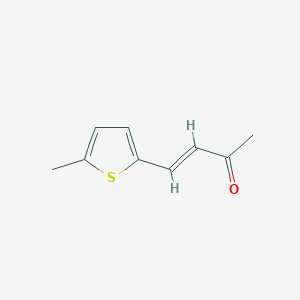
![1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13605631.png)
